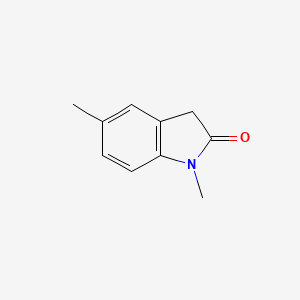![molecular formula C18H14Cl2N2OS B2643008 4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine CAS No. 339279-06-0](/img/structure/B2643008.png)
4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis of Pyrimidine Derivatives: Novel 4-thiopyrimidine derivatives have been synthesized, characterized, and their crystal structures analyzed. These compounds, including variants with different substituents on the pyrimidine ring, show potential for further biological activity studies due to their structural features and interactions. The detailed structural analysis aids in understanding the conformation and potential reactivity of such compounds (Stolarczyk et al., 2018).
Biological Activities
- Cytotoxic Activity: Research into pyrimidine derivatives has uncovered their cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology. For instance, certain derivatives exhibit weak activity against HeLa and K562 cell lines, suggesting a selective mechanism of action that could be further optimized for cancer treatment (Stolarczyk et al., 2018).
- Antiviral and Antituberculosis Activity: Some pyrimidine derivatives have demonstrated notable antiviral and antituberculosis activities, indicating their potential use in treating infectious diseases. A particular focus has been on derivatives that inhibit Mycobacterium tuberculosis, presenting new avenues for the development of antituberculosis agents (Manikannan et al., 2010).
Chemical Properties and Reactions
- Chemiluminescence: The study of sulfur-substituted bicyclic dioxetanes has shed light on the chemiluminescence properties of these compounds, which could have implications for their use in analytical chemistry and biological imaging applications. The base-induced decomposition of these dioxetanes produces light, a property that can be utilized in the development of novel chemiluminescent probes (Watanabe et al., 2010).
Material Science
- Polyimides with High Refractive Index: The synthesis of transparent polyimides derived from thiophenyl-substituted benzidines has been reported, with these materials exhibiting high refractive indices and small birefringences. Such properties make them suitable for optical applications, including lenses and coatings, where material clarity and light manipulation capabilities are critical (Tapaswi et al., 2015).
Properties
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanyl-6-(methoxymethyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-23-11-13-10-16(24-17-14(19)8-5-9-15(17)20)22-18(21-13)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVOXGWYLYOWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

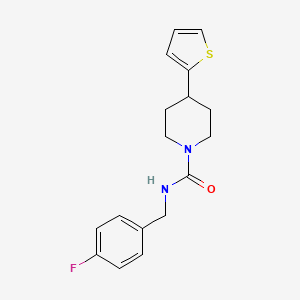
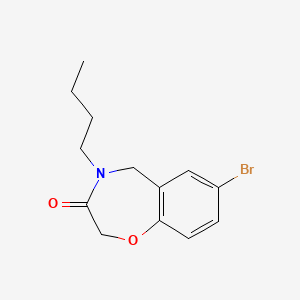
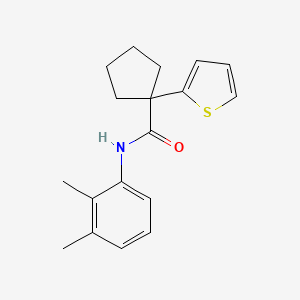
![N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2642931.png)

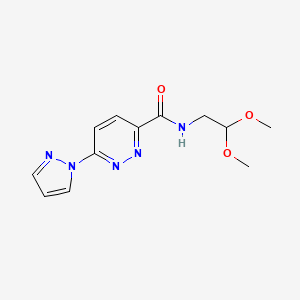
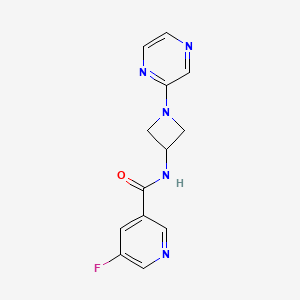
![diethyl 3-methyl-5-{[(2-methyl-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B2642936.png)
![5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2642942.png)
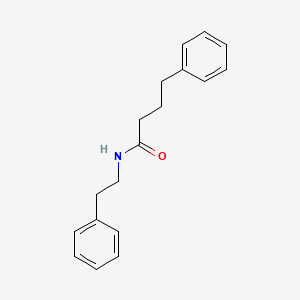
![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2642945.png)

